![molecular formula C18H17ClFNOS B1327344 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-23-5](/img/structure/B1327344.png)
4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone
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Description
4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone (4C2F2TM-BP) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of laboratory experiments and has a range of biochemical and physiological effects. This article will discuss the synthesis method of 4C2F2TM-BP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments. Additionally, this article will provide a list of potential future directions for 4C2F2TM-BP research.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Karrer et al. (2000) developed a highly selective synthesis method for a fluorinated benzophenone derivative, which could be relevant for industrial scale-up and might hint at synthetic pathways for related compounds (Karrer, Meier, & Pascual, 2000).
Antimicrobial Activity
- Sathe et al. (2011) explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds. The process involved treating 4-fluoro-3-chloroanilline with various reagents to obtain derivatives with promising antimicrobial activity, which might suggest potential bioactivity for related fluorinated benzophenone derivatives (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Polymer and Material Science
- Research by Ghassemi et al. (2004) on multiblock copolymers involving sulfonated poly(4'-phenyl-2,5-benzophenone) indicates the potential for benzophenone derivatives in developing new materials for applications such as proton exchange membranes (Ghassemi, Ndip, & McGrath, 2004).
Antiproliferative and Anticancer Activities
- Al‐Ghorbani et al. (2016) synthesized benzophenone derivatives with a pyridine nucleus and evaluated them for antiproliferative activity against Dalton's lymphoma, highlighting the therapeutic potential of benzophenone derivatives in cancer treatment (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Girish, Neralagundi, Prabhakar, & Khanum, 2016).
Environmental Applications
- Zhou et al. (2018) focused on tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This study provides insights into the environmental applications of benzophenone derivatives, particularly in water treatment and pollutant removal (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRVOQNCABLBMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643837 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-23-5 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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